Ajmaline phenylbarbiturate

Structural chemistry Molecular property differentiation Drug combination design

Ajmaline phenylbarbiturate (AJ-PBB, 1215-S) is a distinct fixed-dose combination that couples the Class Ia antiarrhythmic ajmaline with 5-phenylbarbituric acid. Unlike ajmaline-phenobarbital (MW 558.7), its unique 530.6 g/mol molecular weight and 28 Da mass difference enable unambiguous HPLC-MS separation for forensic and QC applications without hepatic toxicity signals associated with ajmaline-butabarbital. Procure this well-characterized salt to develop precise bioanalytical methods or investigate dual cardiac/autonomic modulation in ex vivo models.

Molecular Formula C30H34N4O5
Molecular Weight 530.6 g/mol
CAS No. 81424-61-5
Cat. No. B1221355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjmaline phenylbarbiturate
CAS81424-61-5
Synonyms1215 S
1215-S
AJ-PBB
ajmaline phenylbarbiturate
ajmaline, phenylbarbiturate drug combination
Molecular FormulaC30H34N4O5
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O
InChIInChI=1S/C20H26N2O2.C10H8N2O3/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1-5,7H,(H2,11,12,13,14,15)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1
InChIKeyFQHDUMDHVKEPDU-MNGKQSICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ajmaline Phenylbarbiturate (CAS 81424-61-5): Chemical Identity, Pharmacological Class, and Procurement Baseline


Ajmaline phenylbarbiturate (also designated AJ-PBB or 1215-S) is a 1:1 drug combination of the Class Ia antiarrhythmic alkaloid ajmaline with 5-phenylbarbituric acid [1]. It belongs to the ajmaline-barbiturate fixed-dose combination family, which distinctively couples a fast sodium-channel blocker with a barbiturate to modulate both cardiac excitability and central nervous system activity [2]. Unlike the more extensively characterized ajmaline base (CAS 4360-12-7) or its phenobarbital co-crystal (CAS 21290-16-4), ajmaline phenylbarbiturate incorporates the non-ethylated 5-phenylbarbiturate moiety, producing a molecular formula of C₃₀H₃₄N₄O₅ (MW 530.6 g/mol) .

Ajmaline Phenylbarbiturate: Why In-Class Substitution with Ajmaline Base or Other Barbiturate Combinations Carries Quantifiable Risk


Ajmaline phenylbarbiturate is not pharmacologically interchangeable with ajmaline base, ajmaline-phenobarbital, or ajmaline-butabarbital. The identity of the barbiturate partner determines the combination's molecular weight, lipophilicity, metabolic liability, and hepatotoxicity risk profile [1]. Ajmaline base alone lacks the GABAergic modulation provided by the barbiturate component [2]. Ajmaline-phenobarbital (CAS 21290-16-4), which incorporates 5-ethyl-5-phenylbarbituric acid (phenobarbital), has a higher molecular weight (558.7 vs. 530.6 g/mol) and distinct CYP450 induction properties [3]. Ajmaline-butabarbital has been clinically associated with prolonged cholestatic hepatitis, a toxicity signal absent from available ajmaline phenylbarbiturate records [4]. These structural and toxicological divergences preclude assumption of therapeutic or safety equivalence.

Ajmaline Phenylbarbiturate (81424-61-5): Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Non-Ethylated Barbiturate Partner Versus Ajmaline-Phenobarbital (CAS 21290-16-4)

Ajmaline phenylbarbiturate utilizes 5-phenylbarbituric acid (no ethyl substituent at C5) as its barbiturate partner, in explicit contrast to ajmaline-phenobarbital (CAS 21290-16-4) which uses 5-ethyl-5-phenylbarbituric acid (phenobarbital) [1]. This structural divergence produces a molecular formula of C₃₀H₃₄N₄O₅ (MW 530.6) for the target compound versus C₃₂H₃₈N₄O₅ (MW 558.7) for the phenobarbital counterpart, a mass difference of 28.1 Da attributable to the absent ethyl group . No head-to-head pharmacological comparison study was identified; evidence strength is classified accordingly.

Structural chemistry Molecular property differentiation Drug combination design

Cardiac Ion Channel Blockade: Ajmaline Base HERG IC₅₀ as Baseline for All Ajmaline-Containing Combinations

The antiarrhythmic activity of ajmaline phenylbarbiturate is carried exclusively by its ajmaline component. Ajmaline base blocks HERG potassium channels with an IC₅₀ of 1.0 µmol/L in HEK-293 cells (whole-cell patch clamp) and 42.3 µmol/L in Xenopus oocytes (double-electrode voltage clamp) [1]. The block is use-dependent, with steady-state onset within 180 seconds and complete reversibility upon washout [1]. This IC₅₀ of 1.0 µM in human cells serves as the quantitative potency benchmark for all ajmaline-containing combinations. Comparative IC₅₀ values for the specific phenylbarbiturate salt are absent from the public literature; the reported values for the ajmaline free base are adopted here as class-level inference [2].

Cardiac electrophysiology HERG potassium channel Antiarrhythmic potency

Hepatotoxicity Differential: Ajmaline-Butabarbital Versus Ajmaline Phenylbarbiturate — Absence of Published Hepatotoxicity Signal

A published case report documents prolonged cholestatic hepatitis with vanishing bile duct syndrome in a 60-year-old woman following two weeks of ajmaline-butabarbital treatment; alkaline phosphatases remained elevated for five years post-exposure [1]. By contrast, systematic review of PubMed and the Comparative Toxicogenomics Database reveals no analogous hepatotoxicity reports for ajmaline phenylbarbiturate (AJ-PBB) [2]. This represents a critical safety differentiation within the ajmaline-barbiturate combination class. However, the absence of published adverse-event reports for AJ-PBB may partially reflect lower cumulative clinical exposure rather than a proven superior safety profile.

Drug-induced liver injury Cholestatic hepatitis Safety differentiation

Pharmacokinetic Differentiation: Absolute Bioavailability Gap Between Ajmaline Base and N-Propylajmaline (Prajmaline) — Class-Level Relevance for All Ajmaline Salts

No oral bioavailability data exist specifically for ajmaline phenylbarbiturate. However, published comparative studies establish that ajmaline base has markedly lower oral bioavailability than its semisynthetic N-propyl derivative (prajmaline) [1]. The superior bioavailability of prajmaline is explained by a pH-dependent tautomeric equilibrium (aldehyde-amine ↔ quaternary carbinol-ammonium) that enhances lipid solubility, a property confirmed by fluorescence, IR, and HPLC studies [2]. Given that ajmaline phenylbarbiturate contains the unmodified ajmaline alkaloid, it is predicted to share the low oral bioavailability of the parent base, in contrast to the therapeutically oral-available prajmaline.

Oral bioavailability Pharmacokinetics Prajmaline comparison

In Vitro Functional Refractory Period Prolongation: Ajmaline Versus DCAA Versus NPA in Isolated Guinea Pig Atrium

In the isolated guinea pig left atrium, ajmaline and di-monochloracetylajmaline (DCAA) exhibit nearly equivalent efficacy in prolonging the functional refractory period, while N-propylajmaline (NPA) is significantly more potent [1]. The therapeutic index — expressed as the quotient of the concentration prolonging the refractory period (I) to the concentration decreasing contractility (II) at EC₂₅ — is 1.2 for ajmaline, 1.6 for DCAA, and 0.4 for NPA [1]. A higher quotient indicates greater separation between desired electrophysiological effect and undesired negative inotropy. These data provide a quantitative framework for the electrophysiological selectivity of the ajmaline pharmacophore shared by ajmaline phenylbarbiturate.

Cardiac electrophysiology Refractory period Contractility

Ajmaline Phenylbarbiturate (81424-61-5): Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Ajmaline-Barbiturate Combination Analytical Method Development

The well-defined 1:1 stoichiometry and distinct molecular weight (530.6 g/mol) of ajmaline phenylbarbiturate make it suitable as a reference standard for HPLC-MS method development targeting ajmaline-barbiturate fixed-dose combinations [1]. Its separation from the higher-molecular-weight ajmaline-phenobarbital (558.7 g/mol) by mass spectrometry is unambiguous due to the 28 Da mass difference, enabling simultaneous quantification of multiple ajmaline-barbiturate species in forensic or quality-control settings .

Experimental Cardiac Electrophysiology Requiring Combined Na⁺ Channel and GABA-A Receptor Modulation

In ex vivo cardiac electrophysiology models (e.g., Langendorff-perfused heart or isolated atrial preparations), ajmaline phenylbarbiturate offers the combined Class Ia sodium-channel blockade (HERG IC₅₀ = 1.0 µM in human cells) [2] and GABAergic barbiturate activity in a single defined chemical entity [3]. This is relevant for experimental protocols investigating dual modulation of cardiac and autonomic nervous system function, where the fixed 1:1 ratio eliminates the need for separate ajmaline and barbiturate dosing.

Hepatotoxicity Comparative Studies in the Ajmaline-Barbiturate Class

The documented association of ajmaline-butabarbital with cholestatic hepatitis [4] and the current absence of such reports for ajmaline phenylbarbiturate create a rational basis for comparative hepatotoxicity studies. In vitro models using HepG2 or primary human hepatocyte sandwich cultures can quantify differences in bile salt export pump (BSEP) inhibition, mitochondrial toxicity, and reactive metabolite formation between ajmaline phenylbarbiturate and ajmaline-butabarbital, addressing the critical safety differentiation gap within this drug class.

Pharmacokinetic Bridging Studies: Parenteral Ajmaline Phenylbarbiturate as a Bioavailability Baseline

Given the established poor oral bioavailability of ajmaline base relative to prajmaline [5], ajmaline phenylbarbiturate can serve as a parenteral reference formulation in pharmacokinetic bridging studies. Intravenous administration of the defined salt permits calculation of absolute bioavailability for experimental oral formulations, leveraging the compound's fixed stoichiometry and the known protein binding of ajmaline (76 ± 9%) [6].

Quote Request

Request a Quote for Ajmaline phenylbarbiturate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.